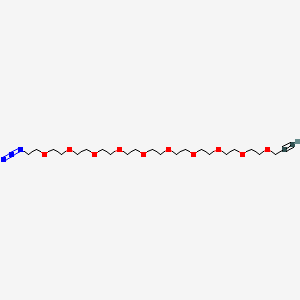

Azido-PEG10-propargyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H43N3O10 |

|---|---|

分子量 |

521.6 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2 |

InChI 键 |

MUFRDPZONKJOMH-UHFFFAOYSA-N |

规范 SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG10-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG10-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This molecule is particularly valuable for its role as a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, enabling the assembly of molecules for targeted protein degradation. The presence of a terminal azide (B81097) and a propargyl group allows for versatile "click" chemistry reactions, facilitating the straightforward linkage of different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C23H43N3O10 |

| Molecular Weight | 521.61 g/mol [1] |

| IUPAC Name | 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne[1] |

| Appearance | To be determined, likely a colorless to pale yellow oil or solid |

| Purity | >95% |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.[1] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available PEG derivatives. A plausible and efficient synthetic route involves the initial propargylation of a PEG diol, followed by the conversion of the remaining hydroxyl group to an azide. This ensures the desired heterobifunctional structure.

Experimental Protocol: Synthesis

Step 1: Monopropargylation of Decaethylene Glycol

-

Materials: Decaethylene glycol, propargyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve decaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 equivalents) portion-wise, stirring the mixture until the evolution of hydrogen gas ceases.

-

Slowly add propargyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-propargylated PEG alcohol (Propargyl-PEG10-alcohol).

-

Step 2: Azidation of Propargyl-PEG10-alcohol

-

Materials: Propargyl-PEG10-alcohol, methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine, sodium azide (NaN3), anhydrous dichloromethane (DCM), dimethylformamide (DMF).

-

Procedure:

-

Mesylation/Tosylation: Dissolve the Propargyl-PEG10-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

-

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylated or tosylated intermediate.

-

Azide Substitution: Dissolve the crude intermediate in DMF and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (B1210297) or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Characterization Methods

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups (azide and propargyl) and the PEG backbone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Number of Scans: 16-64

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Program: Standard proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration.

-

Expected ¹H NMR Chemical Shifts (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.20 | d | -O-CH₂ -C≡CH |

| ~3.64 | m | -O-CH₂ -CH₂ -O- (PEG backbone) |

| ~3.38 | t | -CH₂ -N₃ |

| ~2.41 | t | -C≡CH |

Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~79.5 | -C ≡CH |

| ~74.8 | -C≡C H |

| ~70.6 | -O-CH₂ -CH₂ -O- (PEG backbone) |

| ~69.1 | -O-CH₂ -C≡CH |

| ~58.4 | -CH₂ -O-CH₂-C≡CH |

| ~50.7 | -CH₂ -N₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.

-

Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected Mass Spectrometry Results

| Ion | Calculated m/z |

| [C23H43N3O10 + H]⁺ | 522.2972 |

| [C23H43N3O10 + Na]⁺ | 544.2792 |

| [C23H43N3O10 + K]⁺ | 560.2531 |

Visualization of Workflows

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Characterization Workflow

Caption: Typical characterization workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG10-propargyl in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG10-propargyl is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide (B81097) group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, makes it a versatile tool for covalently linking molecules of interest using "click chemistry." This guide provides a comprehensive overview of the core mechanisms by which this compound participates in the two major types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The utility of this compound stems from its distinct functional ends. The azide and propargyl groups are bioorthogonal, meaning they are chemically inert to most biological functional groups, thus enabling highly specific conjugation in complex biological milieu. The PEG10 spacer enhances aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible linkage that can be crucial for maintaining the biological activity of the conjugated partners.

Core Mechanisms of Action in Click Chemistry

The fundamental principle behind the use of this compound is the formation of a stable triazole ring through the reaction of its azide and propargyl (a terminal alkyne) moieties with a complementary alkyne or azide, respectively.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition that exclusively yields the 1,4-disubstituted triazole isomer. The reaction is significantly accelerated in the presence of a copper(I) catalyst. While the uncatalyzed reaction requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed version proceeds rapidly at room temperature and in aqueous solutions. The currently accepted mechanism involves a multi-step catalytic cycle with a dinuclear copper intermediate.

The key steps in the CuAAC mechanism are:

-

Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the terminal alkyne (propargyl group) to the copper(I) catalyst. This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation and the formation of a copper-acetylide intermediate. DFT calculations suggest that a dinuclear Cu(I)-acetylide complex is a key reactive intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The presence of the PEG linker in this compound can influence the reaction by enhancing the solubility of the reactants in aqueous media, which is often used for bioconjugation reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly valuable for applications in living systems where the cytotoxicity of copper is a concern. The driving force for this reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne. This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures without a catalyst.

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. In this reaction:

-

The azide acts as a 1,3-dipole.

-

The strained alkyne (dipolarophile) reacts with the azide in a single, concerted step.

-

This reaction leads to the formation of a stable triazole linkage, typically as a mixture of regioisomers.

When using this compound in a SPAAC reaction, it would be reacted with a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The PEG linker can enhance the reaction kinetics. One study showed that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[1]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for these reactions.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

| Catalyst | Copper(I) | None | [2] |

| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications | [2] |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [3] |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours | [3] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4 and 1,5-regioisomers | [3] |

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | References |

| BCN | 0.14 | [1] |

| DIBO | 0.17 | [1] |

| DIFO | 0.076 | [1] |

| DBCO | ~0.1 - 1.0 | [1] |

| DIBAC | ~0.3 | [1] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized molecule (e.g., a derivative of the propargyl end of this compound).

Materials:

-

Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Alkyne-containing molecule (5-10 fold molar excess over the protein)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

-

Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)

-

DMSO or DMF for dissolving the alkyne-containing molecule

Procedure:

-

In a microcentrifuge tube, combine the azide-functionalized protein with the alkyne-containing molecule.

-

Prepare the catalyst solution immediately before use by mixing the CuSO₄ solution and the copper ligand solution.

-

Add the catalyst components to the protein-alkyne mixture in the following order, with gentle vortexing after each addition:

-

Copper ligand solution

-

CuSO₄ solution

-

Sodium Ascorbate solution to initiate the reaction.

-

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Purify the labeled protein using a desalting column or dialysis to remove unreacted reagents.[4][5]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Small Molecule Conjugation

This protocol outlines the conjugation of an azide-containing small molecule (e.g., a derivative of the azide end of this compound) to a molecule functionalized with a DBCO group.

Materials:

-

Azide-containing small molecule

-

DBCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Organic Solvent (e.g., DMSO or DMF) for dissolving the reactants

Procedure:

-

Dissolve the azide-containing small molecule and the DBCO-functionalized molecule in a minimal amount of organic solvent.

-

Add the reaction buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <10%) if working with biomolecules.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

Upon completion, the conjugated product can be purified by preparative HPLC or other suitable chromatographic techniques.[1]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Solubility of Azido-PEG10-propargyl in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG10-propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug delivery, and the development of PROTACs (PROteolysis TArgeting Chimeras). This document outlines its solubility in both aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide researchers.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and pharmaceutical contexts. For bifunctional linkers like this compound, solubility influences reaction efficiency, purification strategies, and the pharmacokinetic properties of the resulting conjugates. The inclusion of a hydrophilic PEG10 chain in the this compound structure is a deliberate design choice to enhance aqueous solubility, a crucial factor for biological applications.[1][2] PEG linkers, in general, are known to improve the solubility and stability of hydrophobic molecules.[1]

Qualitative Solubility Data

The following table summarizes the expected solubility based on data from structurally related compounds such as Azido-PEG10-amine, Azido-PEG10-acid, and Tetra-(amido-PEG10-propargyl).[3][4]

| Solvent Type | Solvent Name | Expected Solubility |

| Aqueous | Water | Soluble |

| Phosphate-Buffered Saline (PBS) | Soluble | |

| Organic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Organic Non-Polar | Dichloromethane (DCM) | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, established experimental protocols can be employed. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent and is a critical parameter for formulation development. The shake-flask method is considered the gold standard for this determination.[5][6]

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Analytical standards of this compound

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves and if it precipitates out of solution under specific conditions. It is particularly relevant in early drug discovery.[7]

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis absorbance

-

Automated liquid handler (recommended for high throughput)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to the wells.

-

Rapidly add the aqueous buffer to the wells to achieve a range of final compound concentrations.

-

Mix the contents of the wells.

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

-

Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader.

Logical Relationship of Solubility in Application

The solubility of this compound is a critical factor that influences multiple stages of its use in research and development, from initial reaction setup to the final application of the resulting conjugate. The following diagram illustrates this logical relationship.

References

- 1. precisepeg.com [precisepeg.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. Azido-PEG10-acid, 1644163-57-4 | BroadPharm [broadpharm.com]

- 4. Tetra-(amido-PEG10-propargyl) | BroadPharm [broadpharm.com]

- 5. enamine.net [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]

The fundamental mechanism of a PROTAC is to act as a bridge, bringing the POI and an E3 ligase into close proximity. This proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act catalytically. After inducing ubiquitination, the PROTAC is released and can engage another target protein, allowing for potent degradation at substoichiometric concentrations.[1]

While the two ligands determine the "what" (the POI) and the "how" (the E3 ligase), the linker is far more than a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][3][4] The linker's chemical composition, length, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of successful protein degradation. Furthermore, the linker significantly impacts the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability, which are crucial for its development as a therapeutic agent.[1]

Caption: Core structure of a PROTAC molecule.

PROTAC Linker Composition and Classification

The design and optimization of the linker are essential for developing potent PROTAC compounds. Linkers are typically classified based on their chemical structure and flexibility, with the most common motifs being alkyl chains and polyethylene (B3416737) glycol (PEG).[3]

Linker Types:

-

Flexible Linkers: These are the most common types, primarily due to their synthetic accessibility.[1]

-

Alkyl Chains: Simple hydrocarbon chains provide a high degree of conformational flexibility.[1] They are a common starting point in PROTAC design.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility and cell permeability of PROTAC molecules.[2] Approximately 55% of reported PROTACs contain a PEG motif.[3]

-

-

Rigid Linkers: These linkers incorporate structures that limit conformational flexibility, which can help stabilize the ternary complex in a productive orientation.

-

Aromatic Rings/Alkynes: The inclusion of phenyl rings or alkyne groups introduces rigidity.

-

Cycloalkanes: Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) are used to add rigidity and can improve metabolic stability and water solubility.[2]

-

-

"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[3] The resulting triazole moiety is metabolically stable and can be found in many PROTAC linker designs.[2]

The choice of linker dictates crucial physicochemical properties that influence a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile.[1] Due to their bivalent nature, PROTACs are often large molecules that violate traditional drug design guidelines like Lipinski's "rule of five," making properties like solubility and permeability challenging to optimize.[1]

The Linker's Impact on PROTAC Function and Efficacy

The linker has a profound effect on nearly every aspect of a PROTAC's biological activity, from target engagement to final degradation.

Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive POI-PROTAC-E3 ligase ternary complex.[1] Its length and composition dictate the relative orientation of the POI and E3 ligase.[1] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and subsequent ubiquitination efficiency.[1]

Linker Length and Attachment Points:

-

Length: The linker's length is a critical parameter that must be empirically optimized.[] A linker that is too short can cause steric clashes, preventing the ternary complex from forming. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.

-

Attachment Points: The position where the linker is attached to the POI and E3 ligase ligands is also crucial.[] The choice is typically guided by analyzing solvent-exposed areas of the ligands when bound to their respective proteins to minimize disruption of binding affinity.[]

Caption: PROTAC mechanism of action.

Quantitative Analysis of Linker Properties

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7] Extensive research has demonstrated that these values are highly dependent on the linker's characteristics.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation (DC50) |

| PROTAC 1 | PEG | 9 | > 1000 nM |

| PROTAC 2 | PEG | 12 | ~500 nM |

| PROTAC 3 | PEG | 16 | ~10 nM |

| PROTAC 4 | PEG | 19 | ~100 nM |

| PROTAC 5 | PEG | 21 | > 1000 nM |

| Data derived from studies on ERα-targeting PROTACs, illustrating a clear optimal linker length for maximal potency.[8][9] |

Table 2: General Properties of Common Linker Types

| Linker Type | Primary Components | Key Properties | Common Use Case |

| Alkyl | Saturated/unsaturated hydrocarbons | Hydrophobic, flexible, synthetically accessible | Initial screening, when hydrophobicity is desired |

| PEG | Ethylene glycol units | Hydrophilic, flexible, improves solubility | Enhancing solubility and cell permeability |

| Rigid | Alkynes, triazoles, piperazines | Conformationally restricted, metabolically stable | Stabilizing a specific ternary complex conformation |

| This table provides a general comparison of the most frequently used linker classes in PROTAC design.[2][7] |

Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a newly synthesized PROTAC involves a series of standard biochemical and cell-based assays. The most fundamental of these is the Western blot, used to quantify the reduction in target protein levels.

Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the standard method for assessing a PROTAC's ability to degrade a target protein in a cellular context.[7]

1. Cell Culture and Treatment:

-

Plate the relevant cell line (e.g., MCF7 for ERα, 22Rv1 for androgen receptor) in multi-well plates and allow them to adhere overnight.[10]

-

Treat the cells with a range of PROTAC concentrations for a predetermined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[7]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.[7]

3. Protein Quantification:

-

Determine the total protein concentration for each sample using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[7]

4. SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

5. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.

6. Data Analysis:

-

Quantify the band intensity for the POI and normalize it to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The linker is a multifaceted and critical component of any PROTAC molecule, playing a pivotal role in its biological activity and therapeutic potential.[1] Its design has evolved from synthetically tractable flexible chains to more sophisticated rigid and functionalized structures that offer greater control over the PROTAC's properties.[3][4] A deep understanding of how linker composition, length, and geometry influence ternary complex formation and overall physicochemical properties is paramount for the rational design of next-generation protein degraders. As the field advances, computational modeling and structural biology will undoubtedly play an even larger role in predicting optimal linker architectures, accelerating the development of novel PROTAC-based therapies for a wide range of diseases.[3]

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Azido-PEG10-propargyl chemical formula and molecular weight

An In-depth Technical Guide to Azido-PEG10-propargyl

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, drug delivery, and proteomics. It is a polyethylene (B3416737) glycol (PEG)-based molecule containing two distinct reactive groups at either end of a flexible 10-unit PEG spacer. The key functional groups are an azide (B81097) (-N3) and a propargyl group (a terminal alkyne). This dual functionality allows for the covalent and specific linkage of two different molecules. The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and can minimize steric hindrance.

This molecule is particularly prominent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and materials. Specifically, the azide and propargyl groups are reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C23H43N3O10 |

| Molecular Weight | 521.61 g/mol |

| Exact Mass | 521.2900 u |

| IUPAC Name | 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne |

| Elemental Analysis | C: 52.96%, H: 8.31%, N: 8.06%, O: 30.67% |

[Data sourced from MedKoo Biosciences][3]

Logical Structure of this compound

The molecule's design is straightforward yet highly effective, consisting of three main parts: an azide group, a flexible PEG10 spacer, and a propargyl (alkyne) group. This structure enables its function as a molecular bridge.

Caption: Logical components of the this compound linker.

Applications in Research and Drug Development

This compound is a versatile tool for researchers and scientists. Its primary application is in bioconjugation via click chemistry.[4] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

Key applications include:

-

PROTACs (Proteolysis Targeting Chimeras): As a PEG-based PROTAC linker, it can be used to connect a protein-targeting ligand and an E3 ligase-binding ligand, leading to the degradation of a target protein.[3]

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.

-

Labeling and Detection: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.[1]

-

Surface Modification: Researchers use this linker to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the bioconjugation of an azide-containing molecule to an alkyne-containing molecule using this compound as the linker. This protocol is based on the principles of copper-catalyzed click chemistry.[2]

Materials:

-

Molecule A (containing a functional group to react with the propargyl end)

-

Molecule B (containing a functional group to react with the azide end)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270) (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO (for dissolving reagents if necessary)

Procedure:

-

Reagent Preparation:

-

Dissolve Molecule A, Molecule B, and this compound in the chosen buffer to their desired working concentrations. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the THPTA ligand (e.g., 50 mM in water).

-

-

Catalyst Premixing:

-

In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions. A typical ratio is 1:5 (CuSO4 to ligand) to protect the biomolecules and accelerate the reaction. Let this mixture stand for a few minutes.

-

-

Click Reaction:

-

To your solution containing the alkyne-modified molecule, add the azide-modified molecule.

-

Add the premixed CuSO4/THPTA catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the concentration and reactivity of the substrates.

-

-

Purification:

-

Once the reaction is complete, the final conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove excess reagents and the copper catalyst.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound and click chemistry.

Caption: General workflow for a CuAAC bioconjugation reaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combined with the efficiency and specificity of click chemistry, allows for the precise construction of complex molecular architectures. From developing targeted cancer therapies to creating advanced diagnostic tools, the applications of this bifunctional linker continue to expand, driving innovation across multiple scientific disciplines.

References

Spectroscopic Characterization of Azido-PEG10-propargyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for Azido-PEG10-propargyl, a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Due to the limited availability of public, complete datasets for this specific molecule, this document presents a compilation of predicted data based on the analysis of structurally related compounds. The information herein serves as a valuable resource for the characterization and quality control of this compound and similar PEGylated molecules.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the anticipated quantitative data for this molecule.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The predicted chemical shifts for this compound are presented in the table below. These values are derived from typical chemical shifts observed for the azide, propargyl, and PEG moieties in similar structures.[1][2][3][4]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Propargyl Group | ||

| ≡C-H | ~2.4 | ~75 |

| -CH₂-C≡ | ~4.2 | ~58 |

| PEG Backbone | ||

| -O-CH₂-CH₂-O- | ~3.6 | ~70 |

| Azide Group | ||

| -CH₂-N₃ | ~3.4 | ~51 |

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. The expected mass-to-charge ratio (m/z) for the protonated molecule is a critical parameter for its identification.

| Parameter | Value |

| Chemical Formula | C₂₃H₄₃N₃O₁₀[5] |

| Molecular Weight | 521.61 g/mol [5] |

| Exact Mass | 521.2900 u[5] |

| Predicted [M+H]⁺ | 522.2978 |

| Predicted [M+Na]⁺ | 544.2797 |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a PEGylated compound like this compound, from sample preparation to data interpretation.

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for acquiring NMR and Mass Spectrometry data for this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide). The choice of solvent will depend on the solubility of the sample and the desired chemical shift reference.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS), which could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Ionization Mode: Positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument and solvent.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of this compound. Compare the observed m/z value with the theoretically calculated exact mass to confirm the identity of the compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in "click chemistry," a powerful and versatile set of reactions for bioconjugation. The logical relationship for its application in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is depicted below.

Caption: Click chemistry reaction pathway.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Core Technical Guide for Researchers

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, a cornerstone of modern chemical ligation strategies. Its remarkable efficiency, exquisite regioselectivity, and broad functional group tolerance have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core principles of CuAAC, including its mechanistic underpinnings, key reaction parameters, and detailed experimental protocols.

Core Principles and Key Features of CuAAC

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[1] This transformation is characterized by a number of advantageous features that make it particularly suitable for complex molecular synthesis and bioconjugation:

-

Exceptional Reaction Rate: The copper(I) catalyst dramatically accelerates the reaction, with rate enhancements of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[2]

-

High Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the thermal reaction which often produces a mixture of 1,4- and 1,5-regioisomers.[1]

-

Mild Reaction Conditions: The reaction proceeds readily at room temperature and is tolerant of a wide range of solvents, including aqueous environments, and a broad pH range (typically 4 to 12).[2][3]

-

Functional Group Tolerance: A key advantage of CuAAC is its bioorthogonality; the azide and alkyne functional groups are largely unreactive with most biological moieties, allowing for specific ligations in complex chemical environments.[4]

-

High Yields and Purity: The reaction is known for its high conversion rates, often yielding products in near-quantitative amounts with minimal side products, simplifying purification.[3]

The Dinuclear Copper-Catalyzed Mechanism

While early proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism. This pathway provides a more comprehensive explanation for the remarkable rate acceleration observed in the CuAAC reaction.

The catalytic cycle can be summarized in the following key steps:

-

Formation of the Copper-Acetylide Complex: A copper(I) species reacts with a terminal alkyne to form a π-complex, which then rearranges to a more stable σ-copper-acetylide intermediate.

-

Coordination of a Second Copper Ion: A second copper(I) ion coordinates to the alkyne, forming a dinuclear π,σ-bis(copper) acetylide complex. This step is crucial for activating the alkyne.

-

Azide Binding and Cycloaddition: The azide substrate coordinates to one of the copper centers, followed by a concerted or stepwise cycloaddition to form a six-membered copper-containing metallacycle.

-

Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to a more stable five-membered triazolyl-copper intermediate.

-

Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazole bond, often facilitated by a proton source in the reaction medium, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the choice of the copper source, ligands, and reaction conditions. The following tables provide a summary of quantitative data for various catalytic systems, offering a basis for comparison and selection for specific applications.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [5] |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [6] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [6] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 24 h (at 323 K) | >99 | [7] |

| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 1 | Cyrene™ | 0.5 h | ~80 | [5] |

| Cu₂O | Not Specified | Water | 0.25 h | 91 | [5] |

| Copper Nanoparticles | Not Specified | Water | Not Specified | High | [5] |

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Typical Reaction Parameters for CuAAC

| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |

| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [2] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [2] |

| Reducing Agent | 5 - 10 mol% (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [2] |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | [2] |

| Temperature | Room Temp. to 110 °C | Room Temperature | [2] |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [2] |

| Typical Yields | >90% | Near-quantitative | [2] |

Experimental Protocols

The following sections provide detailed methodologies for performing the CuAAC reaction in both small-molecule synthesis and bioconjugation contexts.

General Protocol for Small-Molecule Synthesis

This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne using an in-situ generated copper(I) catalyst.

Materials:

-

Azide (1.0 equiv)

-

Terminal Alkyne (1.0-1.2 equiv)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

To a round-bottom flask, add the azide and the terminal alkyne.

-

Dissolve the reactants in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

General Protocol for Bioconjugation

This protocol is adapted for the labeling of biomolecules in an aqueous environment, incorporating a copper-stabilizing ligand to minimize potential damage to the biological substrate.

Materials:

-

Azide- or Alkyne-modified Biomolecule (e.g., protein, DNA)

-

Corresponding Alkyne or Azide Labeling Reagent (typically in excess)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

-

Sodium Ascorbate

-

Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)

-

Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of the biomolecule in the appropriate buffer.

-

Prepare stock solutions of the labeling reagent, CuSO₄, the ligand (e.g., THPTA), sodium ascorbate, and aminoguanidine in a suitable solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, combine the biomolecule solution and the labeling reagent.

-

Prepare a premix of the CuSO₄ and ligand solutions. The recommended ligand to copper ratio is typically 5:1.

-

Add the CuSO₄/ligand premix to the biomolecule/labeling reagent mixture.

-

If using, add the aminoguanidine solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a shaker or rotator.

-

Quench the reaction by adding EDTA to chelate the copper ions.

-

Purify the labeled biomolecule using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis, to remove excess reagents.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and versatile ligation reaction with a broad and ever-expanding range of applications. Its reliability, efficiency, and orthogonality make it an invaluable tool in the synthesis of complex molecules, the development of new therapeutic agents, and the study of biological systems. By understanding the core principles of the CuAAC reaction and carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively harness the power of this remarkable transformation to advance their scientific endeavors.

References

An In-depth Technical Guide to the Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in chemical biology, bioconjugation, and drug development. It is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. The primary driving force behind this reaction is the high ring strain of cyclooctyne (B158145) reagents.

The reaction is a type of [3+2] dipolar cycloaddition between a cyclooctyne and an azide (B81097), yielding a stable triazole linkage. Unlike the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The inherent strain in the eight-membered ring of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH with favorable kinetics.

The mechanism of SPAAC is a concerted process where the azide reacts with the strained alkyne in a single step. This reaction is highly selective, as both the azide and the cyclooctyne are abiotic functional groups that do not typically participate in side reactions with biological molecules such as proteins, nucleic acids, or lipids.

Quantitative Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the reaction kinetics, which are influenced by the structure of the cyclooctyne and the azide. The following tables summarize key quantitative data for commonly used cyclooctynes.

Table 1: Second-Order Rate Constants for the Reaction of Various Cyclooctynes with Benzyl Azide

Benzyl azide is a standard reagent used to benchmark the reactivity of different cyclooctynes. The second-order rate constant (k₂) is a direct measure of the reaction speed.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne | BCN | 0.14 |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |

| Difluorinated cyclooctyne | DIFO | 0.076 |

| Biarylazacyclooctynone | BARAC | Highly reactive |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Table 2: Strain Energies of Common Cyclooctynes

The ring strain energy is the primary thermodynamic driving force for the SPAAC reaction. Higher strain energy generally correlates with a faster reaction rate.

| Cyclooctyne | Strain Energy (kcal/mol) |

| Cyclooctyne | 17.9 |

| 3,3-Difluorocyclooctyne (DIFO) | 17.3 |

Source: Calculated at the G3 level of theory.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, focusing on the common application of protein labeling.

Protocol for Labeling an Azide-Modified Protein with a DBCO-NHS Ester

This protocol describes the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the azide-modified protein to room temperature.

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

To the azide-modified protein solution, add a 2-4 fold molar excess of the DBCO-NHS ester stock solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% (v/v) to minimize protein denaturation.[1]

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For some applications, incubation times as short as 60 minutes at room temperature may be sufficient.[1]

-

-

Purification:

-

Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and assess the degree of labeling using techniques such as:

-

SDS-PAGE: A shift in the molecular weight of the protein will be observed.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the exact mass of the conjugated protein, allowing for the determination of the number of DBCO molecules attached.[2]

-

UV-Vis Spectroscopy: If the DBCO reagent has a chromophore, the degree of labeling can be estimated by measuring the absorbance at the appropriate wavelength.[3]

-

-

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a SPAAC reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Cyclooctyne reagent

-

Azide reagent

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the azide reagent in the chosen deuterated solvent in an NMR tube.

-

Prepare a concentrated solution of the cyclooctyne reagent in the same deuterated solvent.

-

-

Data Acquisition:

-

Acquire a baseline ¹H NMR spectrum of the azide solution before adding the cyclooctyne.

-

Initiate the reaction by adding the cyclooctyne solution to the NMR tube containing the azide.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[4]

-

-

Data Analysis:

-

Integrate the signals corresponding to a proton on the starting azide and a proton on the newly formed triazole product in each spectrum.

-

Plot the concentration of the reactant (azide) or product (triazole) as a function of time.

-

From this data, the reaction rate and the second-order rate constant can be determined.[5][6]

-

Mandatory Visualizations

Diagram 1: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: The concerted [3+2] cycloaddition of a strained cyclooctyne and an azide to form a stable triazole.

Diagram 2: Experimental Workflow for Protein Labeling via SPAAC

Caption: A typical workflow for the SPAAC-mediated labeling of an azide-modified protein with a DBCO reagent.

Diagram 3: Relationship Between Cyclooctyne Structure and Reactivity

Caption: Key structural features of cyclooctynes that lead to enhanced SPAAC reaction kinetics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. enovatia.com [enovatia.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG10-alkyne Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced protein stability, increased solubility, extended circulation half-life, and reduced immunogenicity. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for protein modification.[1][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[3][4] Because azide (B81097) and alkyne groups are absent in natural biomolecules, this reaction provides exceptional specificity with minimal side reactions.[4][5]

This application note provides a detailed protocol for labeling a protein, previously functionalized with either an azide or an alkyne group, with a corresponding Azido-PEG10 or Propargyl-PEG10 reagent using the CuAAC reaction. The protocol emphasizes the use of a copper(I)-stabilizing ligand, THPTA, which accelerates the reaction and minimizes protein damage from reactive oxygen species (ROS) that can be generated by copper catalysts.[5][6]

Principle of the Method

The CuAAC reaction involves the catalyzed cycloaddition of an azide and a terminal alkyne. The reaction is catalyzed by Copper (I), which is typically generated in situ by the reduction of a Copper (II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial for stabilizing the Cu(I) oxidation state, which prevents protein degradation and accelerates the conjugation reaction.[5] The result is a stable 1,4-disubstituted 1,2,3-triazole ring covalently linking the protein and the PEG molecule.[3]

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: Utilizing Azido-PEG10-propargyl in Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. The linker connecting the monoclonal antibody (mAb) to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and overall efficacy. Azido-PEG10-propargyl is a bifunctional, hydrophilic linker designed for advanced ADC development, leveraging the power and precision of "click chemistry."

The this compound linker features a terminal azide (B81097) (N₃) group and a terminal propargyl (an alkyne) group. This structure allows for a modular, two-step conjugation process. One end can be attached to the antibody and the other to the cytotoxic payload, creating a stable connection via a triazole ring formed during the click reaction. The ten-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final ADC.[1][2]

Key Features of this compound:

-

Bifunctionality: Possesses both an azide and a propargyl group, enabling versatile conjugation strategies through well-established click chemistry reactions.

-

PEG10 Spacer: The hydrophilic PEG spacer improves the solubility of the ADC, mitigates aggregation, and can extend circulation half-life.[1][2] Using PEG linkers can enable higher drug loading on an ADC.[1]

-

Click Chemistry Compatibility: The azide and alkyne moieties are designed for highly efficient and bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is known for its high yield and specificity.[][4]

Principle of Application

The use of this compound in ADC synthesis typically follows a convergent "two-step" approach. First, the antibody and the cytotoxic payload are separately functionalized with complementary reactive handles (e.g., one with an azide, the other with an alkyne). The this compound linker is then used to bridge these two components. For instance, an alkyne-modified payload can be reacted with the azide end of the linker. The resulting propargyl-PEG10-payload is then "clicked" onto an azide-modified antibody. This modular strategy allows for the purification of intermediates and provides precise control over the final ADC construction.

Experimental Protocols

This section outlines the general procedures for creating a site-specific ADC. This approach requires an antibody engineered to contain a reactive site (e.g., an unnatural amino acid with an alkyne or azide group) and a cytotoxic payload functionalized with the complementary group via the this compound linker.

Protocol 1: Functionalization of a Cytotoxic Payload with this compound

This protocol describes the attachment of the linker to an amine-containing payload.

Materials:

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

This compound-NHS Ester

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the amine-containing payload and a 1.5 molar excess of this compound-NHS Ester in anhydrous DMF.

-

Add DIPEA at 3 molar equivalents relative to the payload to act as a non-nucleophilic base.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours, protected from light.

-

Monitor the reaction progress using LC-MS to confirm the formation of the desired linker-payload conjugate.

-

Upon completion, purify the product using reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Lyophilize the pure fractions to obtain the this compound-Payload conjugate as a solid. Confirm the identity and purity by mass spectrometry and HPLC.

Protocol 2: Site-Specific Antibody-Payload Conjugation via CuAAC (Click Chemistry)

This protocol details the conjugation of the alkyne-functionalized payload (from Protocol 1, assuming the propargyl end is free) to an antibody engineered with an azide-containing unnatural amino acid.

Materials:

-

Azide-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

-

Propargyl-PEG10-Payload conjugate (dissolved in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate (B8700270) (freshly prepared solution)

-

50 mM EDTA solution

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

In a reaction vessel, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

-

Add the Propargyl-PEG10-Payload solution to the antibody solution at a 5-10 molar excess.

-

Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.[4]

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[4]

-

Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[4]

-

Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.[4]

-

Purify the resulting ADC using a Size Exclusion Chromatography (SEC) column to remove the excess linker-payload, catalyst, and other small molecules.[4][5] The ADC will elute as the high molecular weight peak.

-

Collect and pool the fractions containing the purified ADC. Buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate to the desired final concentration.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The addition of the hydrophobic linker-payload increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.

-

Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the precise mass of the ADC and its subunits, allowing for accurate DAR calculation.

Analysis of Aggregation and Purity

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.[2][5] Monomeric ADCs should typically represent >95% of the final product.[5]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Procedure:

-

Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload in cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC or control solutions.[4]

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[4]

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.[4]

-

Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[4]

Data Presentation

Quantitative data from characterization experiments should be summarized for clear interpretation.

Table 1: Summary of ADC Characterization

| Parameter | Method | Result | Acceptance Criteria |

| Average DAR | HIC-UV | 4.1 | 3.8 - 4.2 |

| Monomer Purity | SEC-UV | 98.5% | ≥ 95% |

| Aggregate Level | SEC-UV | 1.5% | ≤ 5% |

| Endotoxin Level | LAL Assay | < 0.5 EU/mg | < 1.0 EU/mg |

Table 2: In Vitro Cytotoxicity Data

| Compound | Target Cell Line (Antigen+) | IC₅₀ (nM) | Non-Target Cell Line (Antigen-) | IC₅₀ (nM) |

| Final ADC | SK-BR-3 | 1.5 | MDA-MB-468 | > 1000 |

| Free Payload | SK-BR-3 | 0.1 | MDA-MB-468 | 0.2 |

| Unconjugated mAb | SK-BR-3 | > 1000 | MDA-MB-468 | > 1000 |

Visualizations

References

Functionalization of Nanoparticles with Azido-PEG10-propargyl Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of nanoparticles using the bifunctional Azido-PEG10-propargyl linker. This versatile linker enables the covalent attachment of two different molecules to a nanoparticle surface via "click chemistry," a highly efficient and specific bioorthogonal reaction. The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the biocompatibility and stability of the functionalized nanoparticles in biological systems.

Introduction

The surface modification of nanoparticles is crucial for their application in fields such as targeted drug delivery, diagnostics, and bioimaging. The this compound linker is a hetero-bifunctional reagent that allows for the sequential and controlled conjugation of different moieties to a nanoparticle. One terminus of the linker possesses an azide (B81097) group, while the other has a propargyl (alkyne) group. These functional groups can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This methodology is widely used for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.

The PEG10 spacer offers several advantages, including:

-

Increased hydrophilicity and reduced non-specific protein adsorption.

-

Enhanced biocompatibility and prolonged circulation times in vivo.

-

A flexible spacer arm to minimize steric hindrance between the nanoparticle and conjugated molecules.

Applications

Nanoparticles functionalized with the this compound linker can be employed in a variety of advanced applications, including:

-

Targeted Drug Delivery: One end of the linker can be attached to the nanoparticle, and the other to a targeting ligand (e.g., antibody, peptide, folic acid) to direct the nanoparticle to specific cells or tissues. A therapeutic agent can be co-loaded or attached.

-

Dual-Modal Imaging: Conjugation of two different imaging agents (e.g., a fluorescent dye and an MRI contrast agent) allows for multimodal imaging capabilities.

-

Theranostics: Simultaneous attachment of a therapeutic drug and a diagnostic molecule enables combined therapy and real-time monitoring of treatment efficacy.

-

Biosensing: Immobilization of capture probes (e.g., antibodies, aptamers) and signaling molecules on the nanoparticle surface for the development of sensitive diagnostic assays.

Experimental Protocols

This section provides a general protocol for the two-step functionalization of nanoparticles using the this compound linker via click chemistry. This protocol assumes the nanoparticle has a surface chemistry amenable to reaction with one of the linker's functional groups. For this example, we will assume the nanoparticle surface is amine-functionalized, and the initial attachment will be via the propargyl group (activated as an NHS ester).

Materials and Reagents

-

Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)

-

This compound, NHS ester

-

Targeting ligand with a terminal alkyne or azide group (depending on the first reaction)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: Anhydrous Dimethylformamide (DMF), Phosphate Buffered Saline (PBS), pH 7.4

-

Ultrafiltration or dialysis devices for purification

-

Characterization instruments (DLS, Zeta Potential Analyzer, TEM, FTIR, etc.)

Workflow for Nanoparticle Functionalization

The overall workflow involves a two-step click chemistry reaction.

Caption: Workflow for two-step functionalization of nanoparticles.

Detailed Protocol